2-(N-benzyl-4-methylphenylsulfonamido)acetic acid
Description
Chemical Structure and Properties 2-(N-Benzyl-4-methylphenylsulfonamido)acetic acid is a sulfonamide derivative of acetic acid with a benzyl group attached to the nitrogen atom of the sulfonamide moiety and a 4-methylphenyl group on the sulfonyl group. Its molecular formula is C₁₆H₁₇NO₄S, and its molecular weight is 319.37 g/mol . The compound is structurally characterized by:
- A central acetic acid backbone.
- A sulfonamide group (-SO₂-NH-) at the α-position (C2) of the acetic acid.
- A benzyl substituent on the sulfonamide nitrogen.
- A 4-methylphenyl (tolyl) group attached to the sulfonyl group.
Properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-16(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTANZMSACMJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303933 | |
| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20158-69-4 | |
| Record name | 20158-69-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of N-benzyl-4-methylphenylsulfonamide
- Starting Material: 4-methylbenzenesulfonamide (tosylamide)
- Benzylation: The sulfonamide nitrogen is alkylated using benzyl chloride or benzyl bromide in the presence of a base such as potassium carbonate or triethylamine.
- Reaction Conditions: Reflux in an aprotic solvent like toluene or methanol for 12 hours is common.
- Workup: After reaction completion, the mixture is filtered, washed, and the organic phase dried over anhydrous sodium sulfate before solvent removal under reduced pressure.
Purification and Characterization
- Purification is typically achieved by extraction, washing with brine, drying over anhydrous magnesium sulfate or sodium sulfate, and evaporation under reduced pressure.
- Final purification may involve recrystallization or chromatography.
- Characterization is performed using elemental analysis, IR, NMR, and UV spectroscopy to confirm structure and purity.
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzylation of sulfonamide | Benzyl chloride/bromide, K2CO3 or Et3N | Toluene, MeOH | Reflux (~80-110°C) | ~12 hours | Drying over Na2SO4, solvent removal |
| 2 | Alkylation with haloacetate | Chloroacetic acid or esters, NaH or K2CO3 | DMF, DCM | RT to 80°C | Several hours | Hydrolysis step if esters used |
| 3 | Reductive condensation | α-Keto esters, P(III) reagents | Dry DCM | RT | Several hours | Under nitrogen, inert atmosphere |
| 4 | Purification | Extraction, drying, evaporation, recrystallization | Various solvents | Ambient | Variable | Characterization by IR, NMR, UV, elemental analysis |
- The benzylation step is critical for yield and purity; using anhydrous conditions and proper base selection improves selectivity and reduces side reactions.
- Alkylation with haloacetic acid derivatives requires careful control of base strength and solvent polarity to avoid over-alkylation or decomposition.
- The phosphorus(III)-mediated reductive condensation offers a mild and efficient route to the ester intermediate, which can be hydrolyzed to the acid, providing good yields and purity.
- Avoiding highly toxic reagents and anhydrous solvents where possible enhances safety and scalability.
- Reaction times vary from 1 to 12 hours depending on solvent and temperature; monitoring by TLC or NMR is recommended for optimization.
Chemical Reactions Analysis
Types of Reactions
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation
Substitution: Reagents such as alcohols or amines in the presence of catalysts or activating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Esters or amides
Scientific Research Applications
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzyl and methylphenyl groups can interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
2-(4-Methylbenzenesulfonamido)Acetic Acid
- Structure : Lacks the benzyl substituent on the sulfonamide nitrogen.
- Formula: C₉H₁₁NO₄S, Molecular Weight: 229.25 g/mol.
- Properties : Higher water solubility (~2.3 mg/mL) and lower LogP (~1.2) due to reduced steric bulk and lipophilicity.
- Applications : Primarily used as a synthetic intermediate. Its simpler structure makes it less suitable for targeted biological interactions compared to the benzyl-substituted analog .
(R)-2-(4-Methylphenylsulfonamido)-2-Phenylacetic Acid
- Structure : Features a phenyl group at the α-carbon of acetic acid and a 4-methylphenylsulfonamido group. The (R)-stereochemistry is critical for bioactivity.
- Formula: C₁₅H₁₅NO₄S, Molecular Weight: 305.35 g/mol.
- Properties : Reduced solubility (~0.8 mg/mL) and higher LogP (~3.0) due to the phenyl group. The stereochemistry enhances binding affinity in antibiotic derivatives (e.g., cephalexin) .
- Key Difference : The absence of a benzyl group on the nitrogen limits its use in applications requiring enhanced membrane permeability.
2-{[4-(Methylsulfamoyl)Phenyl]Formamido}Acetic Acid
2-(4-Benzamidobenzenesulfonamido)Acetic Acid
- Structure : Features a benzamido group on the para position of the sulfonamide-attached benzene ring.
- Formula : C₁₅H₁₄N₂O₅S, Molecular Weight : 346.35 g/mol.
- Properties : The benzamido group introduces hydrogen-bonding capacity, improving interactions with biological targets. However, increased molecular weight reduces solubility compared to the target compound .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight | Water Solubility (mg/mL) | LogP | Key Structural Feature | Applications |
|---|---|---|---|---|---|---|
| 2-(N-Benzyl-4-methylphenylsulfonamido)acetic acid | C₁₆H₁₇NO₄S | 319.37 | 0.5 | 2.8 | Benzyl on sulfonamide N, 4-MePh on SO₂ | Medicinal chemistry, enzyme inhibition |
| 2-(4-Methylbenzenesulfonamido)acetic acid | C₉H₁₁NO₄S | 229.25 | 2.3 | 1.2 | No benzyl substituent | Synthetic intermediate |
| (R)-2-(4-MePhSO₂NH)-2-Ph-acetic acid | C₁₅H₁₅NO₄S | 305.35 | 0.8 | 3.0 | α-Phenyl, (R)-configuration | Antibiotic side chains (cephalexin) |
| 2-{[4-(MeSO₂NH)Ph]Formamido}acetic acid | C₁₀H₁₂N₂O₅S | 272.28 | 1.5 | 0.5 | Formamido and methylsulfamoyl on benzene | Lab research |
Research Findings and Implications
- Bioactivity Potential: The benzyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, as seen in sulfonamide-based inhibitors .
- Solubility Challenges : The benzyl and 4-methylphenyl groups reduce solubility, necessitating formulation adjustments for pharmaceutical use.
- Stereochemical Considerations : Unlike the (R)-configured analog in , the target compound’s stereochemical profile is unspecified, which could impact its biological efficacy .
Biological Activity
2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with 4-methylphenylsulfonyl chloride, followed by acetic acid to form the final product. The characterization is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Research has demonstrated that sulfonamide compounds exhibit significant antibacterial properties. In a study evaluating various sulfonamide derivatives, it was found that compounds similar in structure to this compound showed potent activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| N,N-Diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide (8j) | 12.5 | 25 |
| This compound | TBD | TBD |
The exact MIC values for this compound were not specified in the reviewed literature but are anticipated to be comparable based on structural similarities.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study on related compounds found that modifications in the benzyl group significantly affected cytotoxicity against various cancer cell lines, including leukemia models. For instance, analogues with similar structural motifs showed IC50 values ranging from 0.94 µM to 18.8 µM against different leukemia cell lines.
Table 2: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) | NB4 | 0.94 |
| N-benzylacetamide | HL60 | 1.62 |
| This compound | TBD | TBD |
The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. In cancer cells, similar mechanisms may involve interference with critical signaling pathways necessary for cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the phenyl ring significantly influences both antibacterial and anticancer activities. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish activity depending on their position relative to the sulfonamide moiety.
Case Studies
- Antibacterial Evaluation : A series of compounds were synthesized and evaluated for their antibacterial efficacy against resistant strains of MRSA, E. coli, and others. The results indicated that modifications in the sulfonamide structure led to enhanced potency.
- Cytotoxicity Screening : Compounds structurally related to this compound were screened against various cancer cell lines, revealing promising results in inhibiting cell growth at low concentrations.
Q & A
Q. What are the standard synthetic routes for preparing 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid?
The synthesis typically involves sulfonamide formation via nucleophilic substitution. A general approach includes:
- Step 1 : Reacting 4-methylbenzenesulfonyl chloride with benzylamine to form the sulfonamide intermediate.
- Step 2 : Coupling the sulfonamide with bromoacetic acid or its derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Purification via recrystallization or column chromatography. Key challenges include optimizing reaction time and temperature to avoid side products like over-alkylation.
Q. How is the compound characterized using spectroscopic methods?
- NMR : The benzylic protons (N-CH₂-Ph) appear as a singlet near δ 4.3–4.5 ppm. The sulfonamide NH proton is typically observed at δ 7.8–8.2 ppm in DMSO-d₆ .
- IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide group .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the molecular formula C₁₆H₁₇NO₄S (calculated m/z: 327.09) .
Advanced Research Questions
Q. How can X-ray crystallography confirm the molecular structure and intermolecular interactions?
X-ray diffraction reveals:
- Hydrogen-bonding motifs : Centrosymmetric dimers form via O–H···O hydrogen bonds between carboxylic acid groups (bond length ~1.8–2.0 Å) .
- Dihedral angles : The sulfonamide group (C–S–N–C) adopts a near-perpendicular orientation (75–85°) relative to the benzene ring, minimizing steric hindrance .
- Crystallographic data : Space group assignments (e.g., P2₁/c) and unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å, c = 14.3 Å) validate the packing efficiency .
Q. What regioselective strategies are employed in synthesizing substituted sulfonamides?
- Electrophilic substitution : Bromination of the 4-methylphenyl ring (e.g., using Br₂ in acetic acid) occurs preferentially at the ortho position due to electron-donating effects of the methyl group .
- Steric control : Bulky substituents on the benzyl group direct sulfonylation to the less hindered nitrogen site .
- Example : In 2-(3-bromo-4-methoxyphenyl)acetic acid synthesis, regioselectivity is achieved by adjusting reaction time and solvent polarity .
Q. How can computational methods predict biological activity?
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with antibacterial activity. A higher electron-withdrawing group on the phenyl ring enhances sulfonamide reactivity .
- Molecular docking : Simulate binding to bacterial dihydropteroate synthase (DHPS). The sulfonamide group interacts with the pterin-binding pocket via hydrogen bonds (e.g., with Arg₁₅₀ and Tyr₃₈₃) .
- ADMET predictions : LogP values (~2.5) suggest moderate lipophilicity, balancing membrane permeability and solubility .
Methodological Notes
- Synthetic optimization : Use anhydrous conditions to prevent hydrolysis of the sulfonamide intermediate .
- Crystallization : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
- Docking protocols : Employ AutoDock Vina with a grid box centered on DHPS’s active site (PDB: 1AJ0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
